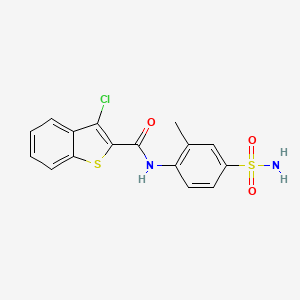

3-chloro-N-(2-methyl-4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide

Beschreibung

3-Chloro-N-(2-methyl-4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide is a synthetic small molecule featuring a benzothiophene core substituted with a chlorine atom at position 3 and a carboxamide group at position 2. The carboxamide nitrogen is linked to a 2-methyl-4-sulfamoylphenyl moiety. The 2-methyl-4-sulfamoylphenyl group distinguishes it from closely related compounds, likely influencing solubility, target binding, and metabolic stability.

Eigenschaften

IUPAC Name |

3-chloro-N-(2-methyl-4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O3S2/c1-9-8-10(24(18,21)22)6-7-12(9)19-16(20)15-14(17)11-4-2-3-5-13(11)23-15/h2-8H,1H3,(H,19,20)(H2,18,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEZQCLFQJJPTQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 3-chloro-N-(2-methyl-4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide exhibit significant anticancer properties. The benzothiophene moiety is known for its ability to inhibit tumor growth by interfering with cellular signaling pathways. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics.

Antiviral Properties

There is emerging evidence suggesting that this compound may possess antiviral activity, particularly against HIV. The sulfonamide group in the structure is often associated with antimicrobial properties, and modifications to the benzothiophene core could enhance its efficacy against viral infections. The potential mechanism involves the inhibition of viral replication through interference with specific viral enzymes .

Pharmacology

Mechanism of Action

The compound's mechanism of action is believed to involve the modulation of various biochemical pathways. Its ability to interact with specific receptors or enzymes could lead to altered metabolic processes in target cells. This makes it a valuable subject for pharmacological studies aimed at understanding drug-receptor interactions and therapeutic outcomes .

Toxicity Studies

Preliminary toxicity assessments are crucial for determining the safety profile of 3-chloro-N-(2-methyl-4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide. Research has focused on evaluating its cytotoxic effects on normal versus cancerous cell lines, providing insights into its therapeutic window and potential side effects .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant apoptosis induction in breast cancer cell lines using derivatives of the compound. |

| Study B | Antiviral Properties | Showed inhibition of HIV replication in vitro; further studies needed for clinical relevance. |

| Study C | Toxicity Assessment | Identified a favorable safety profile in initial toxicity studies on non-cancerous cell lines. |

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Functional Groups

The table below highlights key structural differences and similarities between the target compound and its analogs:

Pharmacological and Functional Insights

- SMO Agonists (SAG Derivatives) : SAG and its analogs (e.g., SAG1.5) are characterized by bulky, lipophilic substituents (e.g., cyclohexyl, pyridinylbenzyl), which enhance membrane permeability and SMO binding . The target compound’s 2-methyl-4-sulfamoylphenyl group may reduce lipophilicity compared to SAG but could improve aqueous solubility and pharmacokinetics.

- Sulfonamide Variants : Compounds with sulfonamide groups (e.g., ) are often associated with enhanced hydrogen-bonding capacity and target selectivity. For example, the morpholinylsulfonyl group in ’s compound may confer improved metabolic stability over alkyl sulfonamides .

Key Research Findings and Implications

- Structure-Activity Relationships (SAR) :

- The 3-chloro substitution on the benzothiophene core is conserved across analogs, suggesting its critical role in maintaining structural integrity and bioactivity .

- Bulky N-substituents (e.g., cyclohexyl in SAG) correlate with SMO agonism, while sulfonamide groups may favor solubility and target selectivity .

Q & A

Q. Example Protocol :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | DMF, reflux, 15h | Amide bond formation |

| 2 | Ice-water precipitation | Crude isolation |

| 3 | Recrystallization (1,4-dioxane) | Purification |

Basic: Which spectroscopic and analytical techniques are used to characterize this compound?

Answer:

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm structural motifs (e.g., aromatic protons at δ 7.26–8.13 ppm, carbonyl signals at δ 161–189 ppm) .

- IR Spectroscopy : Detect functional groups (e.g., C=O stretch at ~1655 cm, N-H stretch at ~3223 cm) .

- Mass Spectrometry : Confirm molecular weight (e.g., [M] at m/z 417.90 for analogous compounds) .

- Elemental Analysis : Validate purity and stoichiometry (e.g., C, H, N, S content) .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Answer:

Variables to optimize:

Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.

Catalysts : Use coupling agents (e.g., HATU, EDC) to improve amidation efficiency.

Temperature Control : Reflux (100–120°C) for faster kinetics, but monitor for decomposition.

Purification Methods : Employ column chromatography for complex mixtures or HPLC for high-purity requirements.

Reference Workflow : Adjust parameters iteratively and validate via TLC or LC-MS .

Advanced: What methodologies are used to evaluate its biological activity in disease models?

Answer:

- In Vitro Assays :

- Antiviral Activity : Measure viral replication inhibition (e.g., plaque reduction assays, RT-qPCR for genome copies) .

- Cytotoxicity : Use MTT/WST-1 assays on human cell lines (e.g., HEK293, HepG2).

- In Vivo Models :

- Rodent Studies : Administer compound intraperitoneally (e.g., 25 mg/kg Q12h in BALB/c mice) and quantify target engagement via RNA/protein analysis .

- Mechanistic Studies : Molecular docking to predict target interactions (e.g., ZIKV RdRp binding in silico) .

Advanced: How can contradictory bioactivity data across studies be resolved?

Answer:

Comparative Analysis : Replicate experiments under standardized conditions (e.g., cell lines, dosage).

Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., IC variability due to assay sensitivity).

Structure-Activity Relationship (SAR) : Modify substituents (e.g., sulfamoyl vs. methyl groups) and retest activity .

Advanced: What computational approaches predict its interaction with biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., viral polymerases, kinases).

- MD Simulations : Run 100-ns trajectories to assess stability of ligand-target complexes.

- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with Asp residues in ZIKV RdRp) .

Advanced: How is X-ray crystallography applied to determine its crystal structure?

Answer:

Crystallization : Grow single crystals via vapor diffusion (e.g., ethanol/water mixtures).

Data Collection : Use a synchrotron source (λ = 0.7–1.0 Å) for high-resolution data.

Refinement : Employ SHELXL for structure solution (space group determination, thermal parameter adjustment).

Example Metrics : Monoclinic P2/c, unit cell dimensions (a = 14.601 Å, b = 8.3617 Å) .

Advanced: How to design derivatives for enhanced pharmacokinetic properties?

Answer:

LogP Optimization : Introduce polar groups (e.g., hydroxyl, sulfonamide) to improve solubility.

Metabolic Stability : Replace labile substituents (e.g., ester → amide) to resist CYP450 degradation.

In Silico ADMET : Predict bioavailability using QikProp or SwissADME .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.